Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
CAS No.: 438221-53-5
Cat. No.: VC21400884
Molecular Formula: C15H16O4
Molecular Weight: 260.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438221-53-5 |
|---|---|
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28g/mol |
| IUPAC Name | methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
| Standard InChI Key | ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
Introduction
Chemical Identity and Basic Properties
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is an organic compound characterized by a furan ring substituted with a carboxylate group and a phenoxyalkyl moiety. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical research and organic synthesis. The compound belongs to the class of furan derivatives, which are known for their versatility in chemical reactions and biological activities.
Chemical Identification
The compound is uniquely identified through several standardized chemical identifiers, as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 438221-53-5 |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
| Standard InChIKey | ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
The chemical structure features a 2,4-dimethylphenoxy group connected via a methylene bridge to a furan ring that bears a methyl carboxylate functionality. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Physical Properties
While specific physical property data is limited in the available research, the compound is expected to exhibit properties typical of furan carboxylate derivatives. Based on its structure, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as methanol, ethanol, and various ethers. The presence of the methyl carboxylate group contributes to its polarity, while the dimethylphenoxy moiety imparts some lipophilic character, potentially affecting its absorption, distribution, and biological activity profiles.
Synthesis and Preparation Methods
The synthesis of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves specific chemical reactions that enable the formation of the characteristic structural features of this compound. The synthetic route typically involves the reaction between 2,4-dimethylphenol and appropriate furan derivatives under controlled conditions.
General Synthetic Route
The primary synthetic pathway involves the reaction of 2,4-dimethylphenol with methyl furan-2-carboxylate or similar substrates under specific reaction conditions. This process typically requires several carefully controlled steps to ensure high yield and purity of the final product.
Key Synthetic Steps
The synthesis generally follows these key steps:
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Preparation of activated furan derivative, typically through functionalization of the 5-position of methyl furan-2-carboxylate
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Reaction with 2,4-dimethylphenol under basic conditions to form the phenoxy-methyl linkage
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Purification and isolation of the final product through chromatographic techniques or recrystallization
Optimized synthesis conditions often employ catalysts and specific solvents to enhance reaction efficiency and selectivity. Industrial-scale production may utilize continuous flow reactors or other specialized equipment to improve yield and reduce waste.
Chemical Reactivity and Transformations
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate possesses several reactive functional groups that enable diverse chemical transformations. These functional groups include the ester moiety, the furan ring, and the phenoxy linkage, each offering distinct reactivity patterns.
Ester Functionality
The methyl carboxylate group can undergo various transformations including:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different ester derivatives
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Reduction to primary alcohols
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Amidation to form amide derivatives
These transformations are valuable in creating derivative compounds with modified properties for specific applications in medicinal chemistry and materials science.
Furan Ring Reactivity
The furan ring is known for its rich chemistry, allowing for several key transformations:
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Electrophilic substitution reactions at the unsubstituted position
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Diels-Alder reactions as a diene component
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Ring-opening reactions under acidic conditions
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Oxidation to form various oxygenated derivatives
The reactivity of the furan ring provides opportunities for structural diversification and the creation of complex molecular architectures based on this scaffold.
Phenoxy Linkage
The phenoxy methyl bridge serves as a spacer between the aromatic rings and can undergo modifications such as:
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Oxidation reactions that may affect the methylene group
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Substitution reactions at the aromatic ring
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Cleavage under specific conditions to separate the molecular components
These transformation possibilities highlight the versatility of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate as a building block in organic synthesis and pharmaceutical development.
Biological Activity and Applications
Research indicates that compounds containing furan rings frequently exhibit significant biological activities, making Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate of particular interest in medicinal chemistry and pharmaceutical research.
Antimicrobial Properties
Preliminary studies suggest that furan derivatives similar to Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate may possess antimicrobial properties. The compound's structural features, particularly the combination of a furan ring with a dimethylphenoxy moiety, may contribute to potential activity against various microbial pathogens.
Industrial Applications
Beyond pharmaceutical research, this compound has potential applications in various industrial sectors. The unique structural features and reactivity patterns make it useful in the development of specialty chemicals, including:
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Intermediates for agrochemical synthesis
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Components in materials science applications
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Building blocks for complex organic molecules
The versatility of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate highlights its importance across multiple research and industrial domains.
Analytical Methods and Characterization
Accurate characterization of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is essential for ensuring identity, purity, and quality in research and pharmaceutical applications.
Spectroscopic Identification
Several spectroscopic techniques are commonly employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR spectra
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the ester carbonyl and ether linkages
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions, particularly those associated with the furan ring and aromatic moieties
Chromatographic Analysis
Chromatographic techniques play a crucial role in purity assessment and quality control:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume